3-Ethoxy-5-methoxyphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

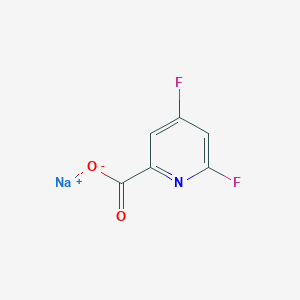

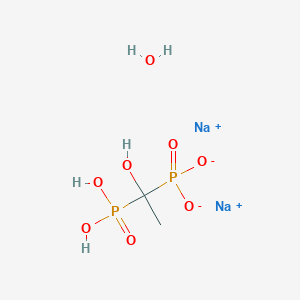

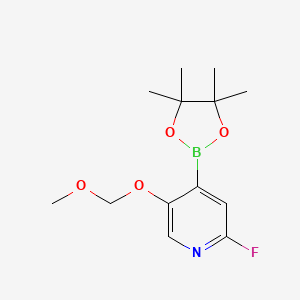

3-Ethoxy-5-methoxyphenylboronic acid is a boronic acid derivative with the molecular formula C9H13BO4 . It has a molecular weight of 196.01 g/mol . This compound is typically used in laboratory settings .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H13BO4/c1-3-14-9-5-7 (10 (11)12)4-8 (6-9)13-2/h4-6,11-12H,3H2,1-2H3 . The Canonical SMILES string is B (C1=CC (=CC (=C1)OCC)OC) (O)O . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a topological polar surface area of 58.9 Ų and a complexity of 165 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .科学的研究の応用

EMPA has been used in various scientific research applications. It has been used as a reagent for the synthesis of various compounds, including heterocyclic compounds, in medicinal chemistry and organic synthesis. It has also been used for the synthesis of boronic acid derivatives such as phenylboronic acid, 3-ethoxy-4-methoxybenzeneboronic acid, and 4-methoxybenzeneboronic acid. EMPA has also been used in the synthesis of other compounds, such as boronates and boronic esters.

作用機序

Target of Action

3-Ethoxy-5-methoxyphenylboronic acid is a type of organoboron compound Organoboron compounds are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

Organoboron compounds like this are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group from boron to a metal catalyst (such as palladium), a process known as transmetalation .

Biochemical Pathways

Organoboron compounds are known to be involved in various biochemical processes, particularly in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions . These reactions are fundamental to many synthetic procedures in medicinal chemistry and materials science .

Pharmacokinetics

The pharmacokinetic properties of organoboron compounds can vary widely depending on their specific structures .

Result of Action

The result of its action in a suzuki-miyaura cross-coupling reaction would be the formation of a new carbon-carbon bond .

Action Environment

The action of this compound, like other organoboron compounds, can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other substances that can interact with the compound . The stability and efficacy of the compound can also be affected by these factors.

実験室実験の利点と制限

EMPA has many advantages for use in lab experiments. It is a relatively stable compound and can be stored for long periods of time without any degradation. It is also relatively inexpensive, making it a cost-effective reagent for use in lab experiments. Additionally, EMPA can be used in various reactions to form various compounds, making it a versatile reagent.

However, EMPA also has some limitations for use in lab experiments. It is a relatively reactive compound, and it can react with other molecules in the reaction mixture, resulting in the formation of unwanted products. Additionally, EMPA can be toxic if inhaled or ingested, and it should be handled with care when used in lab experiments.

将来の方向性

Further research is needed to fully understand the biochemical and physiological effects of EMPA. Additionally, further research is needed to understand the mechanism of action of EMPA and its effects on various compounds. Furthermore, further research is needed to develop new methods for the synthesis of EMPA and to explore new applications for the compound. Additionally, further research is needed to explore the potential use of EMPA in medicinal chemistry and organic synthesis. Finally, further research is needed to explore the potential use of EMPA in the synthesis of boronates and boronic esters.

合成法

EMPA is synthesized by a two-step process. The first step involves the reaction of 3-ethoxy-5-methoxybenzene with trimethyl borate in an aqueous medium. This results in the formation of 3-ethoxy-5-methoxybenzeneboronic acid. The second step involves the reaction of 3-ethoxy-5-methoxybenzeneboronic acid with an appropriate acid chloride in an aqueous medium which results in the formation of EMPA.

Safety and Hazards

生化学分析

Biochemical Properties

They are often used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of boronic acids to palladium .

Cellular Effects

Boronic acids are known to have various effects on cells, depending on their specific structures and the cells they interact with .

Molecular Mechanism

In the Suzuki–Miyaura cross-coupling reaction, boronic acids undergo a transmetalation process where they are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that boronic acids are generally stable and readily prepared, making them suitable for various chemical reactions .

Metabolic Pathways

Boronic acids are known to be involved in various metabolic pathways, often interacting with enzymes and cofactors .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids, depending on their specific structures, can be directed to specific compartments or organelles within the cell .

特性

IUPAC Name |

(3-ethoxy-5-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-3-14-9-5-7(10(11)12)4-8(6-9)13-2/h4-6,11-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQPNPUVNUEEON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)